cis-2-(Trifluoromethyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(Trifluoromethyl)cyclohexanol: is an organic compound with the molecular formula C7H11F3O . It is a cyclohexanol derivative where a trifluoromethyl group is attached to the second carbon in the cyclohexane ring. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize cis-2-(Trifluoromethyl)cyclohexanol involves the hydroboration-oxidation of 2-(Trifluoromethyl)cyclohexene. The reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) in an alkaline medium.
Reduction of Ketones: Another method involves the reduction of 2-(Trifluoromethyl)cyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the above-mentioned laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-(Trifluoromethyl)cyclohexanol can undergo oxidation to form 2-(Trifluoromethyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various cyclohexane derivatives. For instance, catalytic hydrogenation can reduce it to 2-(Trifluoromethyl)cyclohexane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(Trifluoromethyl)cyclohexyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products:
Oxidation: 2-(Trifluoromethyl)cyclohexanone
Reduction: 2-(Trifluoromethyl)cyclohexane
Substitution: 2-(Trifluoromethyl)cyclohexyl chloride
Scientific Research Applications
cis-2-(Trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs that require fluorinated moieties for enhanced metabolic stability and bioavailability.
Industry: It is used in the development of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of cis-2-(Trifluoromethyl)cyclohexanol largely depends on its chemical reactivity and the presence of the trifluoromethyl group. The trifluoromethyl group is highly electronegative, which can influence the compound’s interactions with various molecular targets. In biological systems, this can affect enzyme binding and metabolic pathways, potentially leading to unique pharmacological effects.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)cyclohexanone
- 3-(Trifluoromethyl)cyclohexanol
- 4-(Trifluoromethyl)cyclohexanol
Comparison:
- 2-(Trifluoromethyl)cyclohexanone: This compound is the oxidized form of cis-2-(Trifluoromethyl)cyclohexanol and shares similar chemical properties but differs in reactivity due to the presence of a carbonyl group.
- 3-(Trifluoromethyl)cyclohexanol: This isomer has the trifluoromethyl group on the third carbon, which can lead to different steric and electronic effects compared to the second carbon position.
- 4-(Trifluoromethyl)cyclohexanol: Similar to the third isomer, the position of the trifluoromethyl group affects its chemical behavior and potential applications.
This compound is unique due to its specific structural configuration, which can lead to distinct reactivity and applications compared to its isomers.
Properties
IUPAC Name |
(1R,2S)-2-(trifluoromethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAGPUHWVOHHTP-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.